

# Physical and chemical properties of Damnacanthal-d3

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Compound of Interest		
Compound Name:	Damnacanthal-d3	
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#### Damnacanthal-d3: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the physical and chemical properties, biological activities, and experimental protocols related to Damnacanthal. Direct experimental data for its deuterated analogue, **Damnacanthal-d3**, is not readily available in public literature. The information presented herein for Damnacanthal is expected to be largely applicable to **Damnacanthal-d3**, with the primary difference being its molecular weight due to the presence of three deuterium atoms. Researchers should consider this isotopic labeling in their experimental design and data interpretation, particularly in mass spectrometry and NMR spectroscopy.

## **Core Physical and Chemical Properties**

Damnacanthal is a naturally occurring anthraquinone that has been isolated from the roots of plants in the Morinda genus, such as Morinda citrifolia (Noni).[1][2][3] It appears as pale yellow crystals.[1][2][4]



Property	Value	Source
Molecular Formula	C16H10O5	[1][5][6]
Molecular Weight (Damnacanthal)	282.25 g/mol	[5][6][7]
Molecular Weight (Damnacanthal-d3)	Approx. 285.27 g/mol	Calculated
Melting Point	210-212 °C	[1][2][4][8]
Boiling Point	532 °C	[6]
Density	1.461 g/mL	[6]
Appearance	Pale yellow crystals	[1][2][4]
CAS Number	477-84-9	[5][6]

## **Biological Activity and Signaling Pathways**

Damnacanthal exhibits a range of biological activities, with its anticancer properties being the most extensively studied.[1][3][9][10] It has been shown to be a potent inhibitor of various human tumor cells.[3]

### **Anticancer Activity**

Damnacanthal's anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cancer cell migration and invasion.[3][9][10]

Key Signaling Pathways Involved in Anticancer Activity:

 p53 and p21 Pathway: Damnacanthal has been shown to induce apoptosis in breast cancer cells (MCF-7) by activating the p53 and p21 signaling pathways.[3] It enhances the expression of p21 and caspase-7, leading to the activation of p53 and subsequently, the proapoptotic protein Bax.[3]

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Damnacanthal-induced apoptosis via the p53/p21 pathway.

- NF-kB Pathway: Damnacanthal has been found to inhibit the NF-kB (nuclear factor-kappa B) signaling pathway.[1][2][11] This pathway is crucial for inflammation and cell survival, and its inhibition can contribute to the anticancer effects of Damnacanthal.
- Tyrosine Kinase Inhibition: Damnacanthal is a potent inhibitor of p56lck tyrosine kinase, an enzyme involved in T-cell signaling and activation.[1][6][12] It also inhibits other tyrosine kinases such as c-Met, which is the receptor for hepatocyte growth factor (HGF) and plays a role in tumor cell growth and migration.[12]

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Inhibition of tyrosine kinases by Damnacanthal.

 Ras Oncogene: Damnacanthal has been reported to inhibit the function of the Ras oncogene, a key driver in many human cancers.[1][2]

#### **Anti-inflammatory Activity**

In addition to its anticancer effects, Damnacanthal exhibits anti-inflammatory properties.[9] This is partly attributed to its inhibition of the NF-kB pathway, which plays a central role in the inflammatory response.

# Experimental Protocols Synthesis of Damnacanthal

A total synthesis of Damnacanthal has been reported, involving modified reaction steps.[13][14] [15] A general workflow for a reported synthesis is outlined below.

General synthetic workflow for Damnacanthal.

A detailed protocol involves the following key steps[8]:

- Protection of Hydroxyl Groups: The starting material, such as 1,3-dihydroxyanthraquinone, undergoes methylation and acetylation to protect the hydroxyl groups.
- Bromination: The protected intermediate is then brominated.



- Formation of an Ethoxymethyl Derivative: The bromo derivative is converted to an ethoxymethyl derivative.
- Oxidation: The final step involves the oxidation of the ethoxymethyl group to a formyl (aldehyde) group to yield Damnacanthal.
- Purification: The crude product is purified by column chromatography.[8]

## **Cell Viability Assay (MTT Assay)**

The cytotoxic effects of Damnacanthal on cancer cell lines are often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

- Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.
- Treatment: The cells are then treated with various concentrations of Damnacanthal for a specified period (e.g., 72 hours).
- MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

#### **Apoptosis Analysis (Annexin V/PI Staining)**

The induction of apoptosis by Damnacanthal can be quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3]

- Cell Treatment: Cells are treated with Damnacanthal for the desired time.
- Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
- Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI.



Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells
are undergoing apoptosis, while PI positive cells have lost membrane integrity (late
apoptosis or necrosis).

## **Analytical Methods**

High-Performance Liquid Chromatography (HPLC) is a common analytical method for the quantification of Damnacanthal in plant extracts and other samples.[16]

Typical HPLC Parameters:

- Column: C18 reverse-phase column
- Mobile Phase: A gradient of solvents, such as acetonitrile and water with an acid modifier (e.g., formic acid).
- Detection: UV-Vis detection at a wavelength where Damnacanthal has maximum absorbance.

#### Conclusion

Damnacanthal is a promising natural compound with significant anticancer and anti-inflammatory properties. Its mechanisms of action involve the modulation of several key signaling pathways, making it an interesting candidate for further investigation in drug development. While specific data for **Damnacanthal-d3** is not currently available, the information on Damnacanthal provides a strong foundation for researchers working with its deuterated analogue. The isotopic labeling of **Damnacanthal-d3** makes it a valuable tool for metabolic studies and as an internal standard in quantitative analyses.

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#### References

#### Foundational & Exploratory





- 1. Damnacanthal: a promising compound as a medicinal anthraquinone PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Damnacanthal is a potent inducer of apoptosis with anticancer activity by stimulating p53 and p21 genes in MCF-7 breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Damnacanthal | C16H10O5 | CID 2948 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Damnacanthal Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Damnacanthal inhibits the NF-κB/RIP-2/caspase-1 signal pathway by inhibiting p56lck tyrosine kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Damnacanthal, a noni anthraquinone, inhibits c-Met and is a potent antitumor compound against Hep G2 human hepatocellular carcinoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total synthesis, cytotoxic effects of damnacanthal, nordamnacanthal and related anthraquinone analogues PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
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